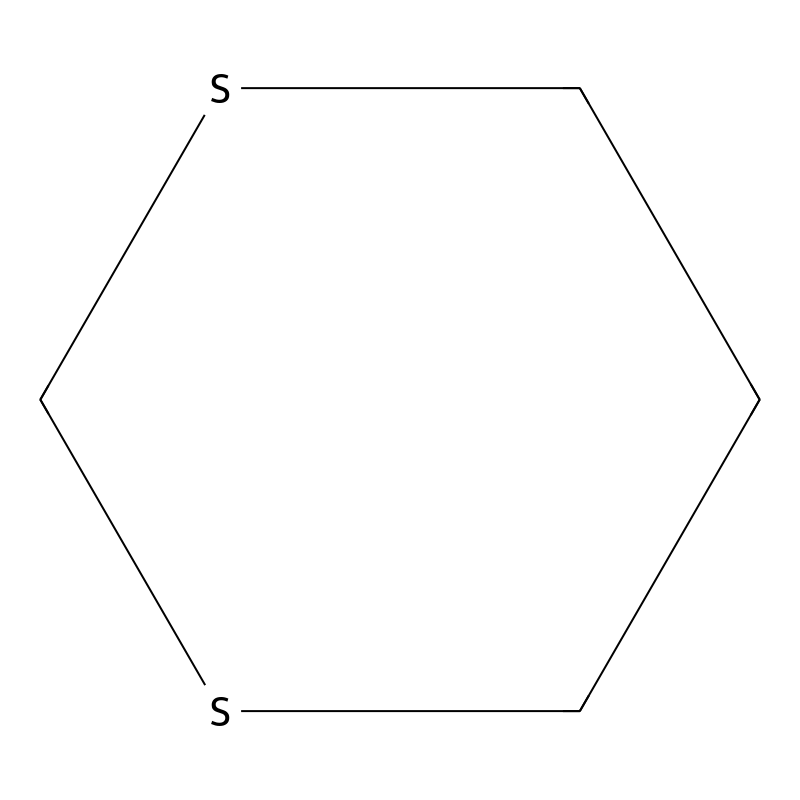1,3-Dithiane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Protecting Group for Carbonyl Groups: 1,3-Dithiane can reversibly protect carbonyl groups (C=O), which are essential functional groups in many organic molecules. This protection allows manipulation of other parts of the molecule without affecting the carbonyl group. The protection and subsequent deprotection of the carbonyl group can be achieved under controlled conditions, offering synthetic flexibility.
- Synthetic Intermediate: The reactive nature of the 1,3-dithiane system allows it to participate in various C-C bond-forming reactions. For example, deprotonation of 1,3-dithiane generates an anion that can react with various electrophiles to form new carbon-carbon bonds. This versatility makes 1,3-dithiane a valuable building block for complex molecule synthesis.
- Chiral Auxiliary: Chiral auxiliaries are molecules that introduce chirality, or handedness, into a target molecule during synthesis. 1,3-Dithiane derivatives, particularly its oxide forms (1,3-dithiane 1-oxide), can act as chiral auxiliaries, directing the formation of specific stereoisomers (3D shapes) in a reaction. This allows for the controlled synthesis of enantiomerically pure molecules, crucial for many pharmaceuticals and functional materials.
,3-Dithiane in other scientific research areas
While the primary application of 1,3-dithiane lies in organic synthesis, researchers are exploring its potential in other areas:
- Material Science: The unique properties of 1,3-dithiane, such as its ability to form stable structures with different metals, have led to investigations of its potential use in developing novel materials with desired electronic and structural properties.
- Mercury Detection: Recent research explored the potential of 1,3-dithiane derivatives as chemodosimeters for mercury (Hg²⁺) detection. These molecules exhibit a change in their properties, such as fluorescence, upon binding to Hg²⁺, allowing for sensitive and selective detection of this toxic metal ion.
1,3-Dithiane is an organosulfur compound with the molecular formula . It is one of three isomers of dithiane, distinguished by the positions of the sulfur atoms within its six-membered ring structure. The compound features two sulfur atoms positioned at the 1 and 3 carbon atoms, which significantly influences its chemical reactivity and stability. 1,3-Dithiane is typically synthesized through the reaction of 1,3-propanedithiol with formaldehyde, resulting in a colorless solid that is soluble in organic solvents .
- Corey-Seebach Reaction: This reaction allows for the conversion of 1,3-dithiane into aldehydes or ketones by generating acyl anions. This umpolung chemistry is essential for synthesizing complex molecules .
- Takeda Olefination: 1,3-Dithiane can be transformed into olefins through this reaction, highlighting its versatility in synthetic organic chemistry .
- Alkylation Reactions: The compound can undergo alkylation with various electrophiles, making it useful for forming carbon-carbon bonds in natural product synthesis .
Several methods exist for synthesizing 1,3-dithiane:
- Thioacetalization: This method involves reacting carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This approach allows for high yields and selectivity .
- Dithioacetaliation: Using iron catalysts or other mild conditions can facilitate the formation of 1,3-dithianes from aldehydes and ketones .
- Hydrolysis of Thioacetals: A method for regenerating carbonyl compounds from thioacetals involves using oxidizing agents like iodine in aqueous conditions .
The uniqueness of 1,3-dithiane lies in its balanced structure that allows it to participate effectively in umpolung reactions while serving as a protective group for carbonyl functionalities. Its stability and reactivity make it a versatile tool in synthetic organic chemistry .
Interaction studies involving 1,3-dithiane have focused on its reactivity with electrophiles and its role in forming stable intermediates during organic reactions. The compound's ability to stabilize carbanions makes it a valuable reagent for synthesizing complex molecules. Research indicates that the presence of sulfur atoms enhances the stability of reactive intermediates formed during these interactions .
Physical Description
Solid








